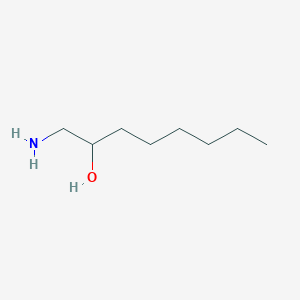
2-Octanol, 1-amino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octanol, 1-amino- is an organic compound with the molecular formula C8H19NO It is an amino alcohol, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to an octane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Octanol, 1-amino- can be synthesized through several methods. One common approach involves the reaction of octanal with ammonia in the presence of a reducing agent such as sodium borohydride. This reaction typically occurs under mild conditions and yields 2-Octanol, 1-amino- as the primary product.
Industrial Production Methods: In industrial settings, the production of 2-Octanol, 1-amino- may involve the catalytic hydrogenation of octanenitrile. This process requires specific catalysts, such as palladium on carbon, and is conducted under high pressure and temperature to achieve optimal yields.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Octanol, 1-amino- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an alkylamine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Octanal or octanone.
Reduction: Octylamine.
Substitution: Octyl halides or octyl esters.
Applications De Recherche Scientifique
2-Octanol, 1-amino- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of surfactants and emulsifiers.
Biology: The compound is studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Industry: It is utilized in the production of specialty chemicals, including corrosion inhibitors and lubricants.
Mécanisme D'action
The mechanism by which 2-Octanol, 1-amino- exerts its effects is primarily through its interaction with cellular membranes. The amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions with membrane phospholipids, potentially influencing membrane fluidity and permeability. Additionally, the compound may interact with specific protein targets, modulating their activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
1-Aminobutan-2-ol: A shorter-chain analog with similar chemical properties but different biological activity.
1-Aminopropan-2-ol: Another amino alcohol with a shorter carbon chain, used in different industrial applications.
2-Amino-1-butanol: A compound with a similar structure but different stereochemistry and reactivity.
Uniqueness: 2-Octanol, 1-amino- is unique due to its longer carbon chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers. Its specific interactions with cellular membranes also differentiate it from shorter-chain analogs, potentially offering unique therapeutic benefits.
Propriétés
Numéro CAS |
4255-35-0 |
|---|---|
Formule moléculaire |
C8H19NO |
Poids moléculaire |
145.24 g/mol |
Nom IUPAC |
1-aminooctan-2-ol |
InChI |
InChI=1S/C8H19NO/c1-2-3-4-5-6-8(10)7-9/h8,10H,2-7,9H2,1H3 |
Clé InChI |
MPGVRLGIUWFEPA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CN)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














